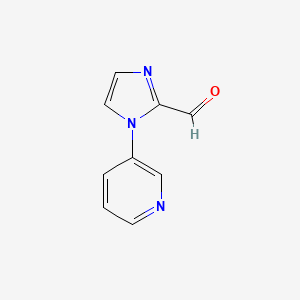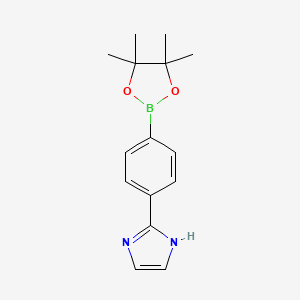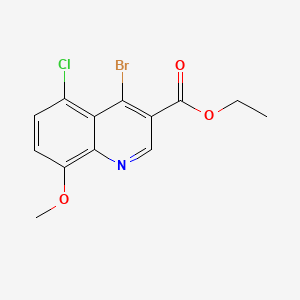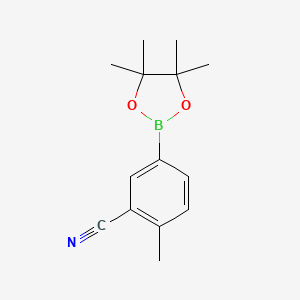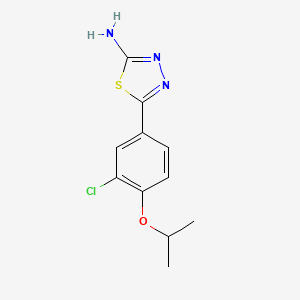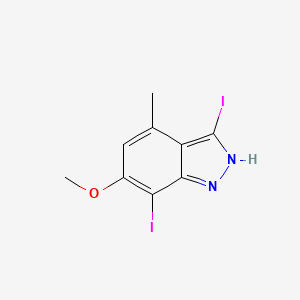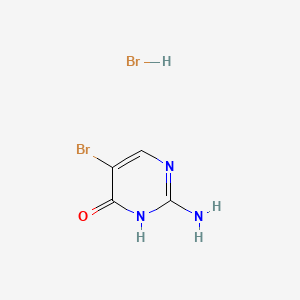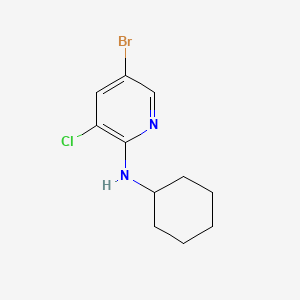
5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine is a chemical compound with a variety of potential applications . It is available from various suppliers .
Molecular Structure Analysis
The molecular formula for this compound is C11H14BrClN2 . Unfortunately, the specific 3D structure or other detailed structural information is not provided in the searched resources.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the searched resources. The molecular weight is reported to be 255.15400 .Aplicaciones Científicas De Investigación
Selective Amination of Polyhalopyridines
A study by Ji, Li, and Bunnelle (2003) explored the amination of 5-bromo-2-chloropyridine using a palladium-Xantphos complex, which predominantly yields 5-amino-2-chloropyridine with high isolated yield and chemoselectivity. This method demonstrates an efficient pathway for the selective introduction of amino groups into polyhalopyridines, potentially useful in synthesizing various pyridine-based compounds for research applications. The high yield and selectivity of this process underline its potential utility in synthesizing complex nitrogen-containing heterocycles, which are often found in pharmaceuticals and agrochemicals. For more details, refer to the study's publication in Organic Letters (Ji, Li, & Bunnelle, 2003).
Chemoselective Functionalization
Stroup, Szklennik, Forster, and Serrano-Wu (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, where catalytic amination conditions exclusively afford the bromide substitution product for both secondary amines and primary anilines. This work highlights the potential of chemoselective reactions in synthesizing substituted pyridines, which can be pivotal in developing compounds with specific biological or chemical properties. The ability to selectively functionalize one halide over others in a multi-halogenated compound opens up pathways for the synthesis of a wide range of derivatives, useful across various scientific research applications. Detailed findings of this research are available in Organic Letters (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-3-chloro-N-cyclohexylpyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrClN2/c12-8-6-10(13)11(14-7-8)15-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZQYVKICKAXHGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=C(C=N2)Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60682407 |
Source


|
| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1280786-98-2 |
Source


|
| Record name | 2-Pyridinamine, 5-bromo-3-chloro-N-cyclohexyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1280786-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-chloro-N-cyclohexylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60682407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
